8-Hydroxyquinoline-beta-D-galactopyranoside 8-Hydroxyquinoline-beta-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 113079-84-8
VCID: VC20818501
InChI: InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
SMILES: C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Molecular Formula: C15H17NO6
Molecular Weight: 307.3 g/mol

8-Hydroxyquinoline-beta-D-galactopyranoside

CAS No.: 113079-84-8

Cat. No.: VC20818501

Molecular Formula: C15H17NO6

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

8-Hydroxyquinoline-beta-D-galactopyranoside - 113079-84-8

Specification

CAS No. 113079-84-8
Molecular Formula C15H17NO6
Molecular Weight 307.3 g/mol
IUPAC Name (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol
Standard InChI InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12+,13+,14-,15-/m1/s1
Standard InChI Key BWMXDESAZVPVGR-BGNCJLHMSA-N
Isomeric SMILES C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=CC=C2
SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator